ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate

GIRK2 activator potassium channel high-throughput screening

Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate (CAS 1251682-07-1) is a synthetic thieno[3,2-b]pyridine derivative featuring a characteristic 7-hydroxy-4-methyl-5-oxo core linked via a 6-carboxamide bridge to an ethyl 4-aminobenzoate moiety (molecular formula C18H16N2O5S; MW 372.4). The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic chemotype associated with diverse biological activities including kinase inhibition, prolyl hydroxylase inhibition, and ion channel modulation.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 1251682-07-1
Cat. No. B2971354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate
CAS1251682-07-1
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
InChIInChI=1S/C18H16N2O5S/c1-3-25-18(24)10-4-6-11(7-5-10)19-16(22)13-14(21)15-12(8-9-26-15)20(2)17(13)23/h4-9,21H,3H2,1-2H3,(H,19,22)
InChIKeyGIPFWLNRRHRFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate (CAS 1251682-07-1) – Compound Class, Structural Identity, and Procurement Context


Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate (CAS 1251682-07-1) is a synthetic thieno[3,2-b]pyridine derivative featuring a characteristic 7-hydroxy-4-methyl-5-oxo core linked via a 6-carboxamide bridge to an ethyl 4-aminobenzoate moiety (molecular formula C18H16N2O5S; MW 372.4) . The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic chemotype associated with diverse biological activities including kinase inhibition, prolyl hydroxylase inhibition, and ion channel modulation [1]. This compound has been registered in high-throughput screening collections and is linked to a Vanderbilt University HTS campaign targeting G‑protein‑activated inward rectifier potassium channel 2 (GIRK2) . It is primarily supplied as a research-grade screening compound for non‑human, non‑therapeutic use .

Why Generic Substitution Fails for Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate – Pharmacological Target Context and Structural Singularity


Thieno[3,2-b]pyridine-6-carboxamides cannot be treated as freely interchangeable procurement items because minor structural variations in the amide side chain or ester moiety profoundly alter target engagement profiles and physicochemical properties. The ethyl 4-aminobenzoate tail present on CAS 1251682-07-1 distinguishes it from simpler N-aryl carboxamide analogs (e.g., N-(4-chlorophenyl) or N-(4-methylphenyl) derivatives) that populate the same chemical space . This specific tail introduces an additional hydrogen-bond acceptor/donor capacity and a hydrolyzable ester function that may affect solubility, metabolic stability, and off-target liability [1]. Procurement based solely on the thieno[3,2-b]pyridine core without specifying the exact amide substituent risks acquiring a compound with divergent biological activity, as exemplified by the sharp selectivity differences (GIRK1/2 vs GIRK1/4 vs c‑Met vs VEGFR2) documented for closely related analogs [1].

Quantitative Differentiation Evidence for Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate Against Closest Analogs


GIRK2 Channel Target Engagement – HTS Screening Association vs. Class Baseline

CAS 1251682-07-1 was specifically tested in a Vanderbilt University high‑throughput screen designed to discover small‑molecule activators of the G‑protein‑gated inwardly rectifying potassium channel GIRK2 (KCNJ6) . The assay used a thallium flux readout in HEK293 cells expressing human GIRK1/2 channels, a well‑established model for neuronal potassium channel activation. While the quantitative EC50 value for this specific compound is not publicly disclosed, its inclusion in the GIRK2 HTS collection distinguishes it from the majority of thieno[3,2-b]pyridine-6-carboxamides that have been profiled predominantly as kinase inhibitors (c‑Met, VEGFR2, RON, Pim) or prolyl hydroxylase inhibitors rather than ion channel modulators [1]. For context, the well‑characterized GIRK1/2 activator VU0810464 (a non‑thienopyridine chemotype) exhibits an EC50 of 165 nM in the same neuronal GIRK1/2 thallium flux assay . The absence of GIRK2 profiling data for close structural analogs (e.g., N-(4-methylphenyl)‑ or N-(4‑bromo‑2‑fluorophenyl)‑thieno[3,2-b]pyridine-6-carboxamides) means the ethyl 4‑aminobenzoate derivative currently occupies a unique pharmacological niche within the thienopyridine class .

GIRK2 activator potassium channel high-throughput screening

Structural Differentiation: Ethyl 4-Aminobenzoate Head Group vs. Simple Anilide Analogs

The target compound bears an ethyl 4-aminobenzoate moiety coupled to the thieno[3,2-b]pyridine-6-carboxylic acid via an amide bond. The closest commercially available analogs carry simple substituted anilines at the same position: N-(4-methylphenyl), N-(4-bromo-2-fluorophenyl), N-(4-chloro-3-trifluoromethylphenyl), and N-(2-ethylphenyl) . The ethyl benzoate group confers distinct physicochemical features: (i) a hydrolyzable ester that can serve as a prodrug handle or metabolic soft spot, (ii) an additional aromatic ring (phenyl) providing enhanced π‑stacking potential with target protein aromatic residues, (iii) increased topological polar surface area (tPSA) and hydrogen‑bonding capacity from the ester carbonyl and the para‑carboxylate oxygen atoms, and (iv) a calculated logP shift relative to the simple anilide series . The methyl analog at the 4‑position of the thienopyridine core (vs. benzyl in some analogs) further reduces steric bulk and lipophilicity compared to benzyl‑substituted members of the series [1].

medicinal chemistry structure-activity relationship physicochemical properties

Kinase Selectivity Potential: Thieno[3,2-b]pyridine Core Polypharmacology vs. GIRK Selectivity Hypothesis

The thieno[3,2-b]pyridine scaffold is a known pharmacophore for multiple kinase targets. N3‑arylmalonamide derivatives of this scaffold inhibit c‑Met and VEGFR2 with IC50 values in the low nanomolar range (e.g., compound 22: c‑Met IC50 = 2 nM, VEGFR2 IC50 = 3 nM) [1]. Carboxamide head group analogs (LCRF‑0004 series) potently inhibit RON tyrosine kinase with selectivity over c‑Met [2]. The target compound, by virtue of being screened in a GIRK2‑specific HTS rather than a kinase panel, raises the hypothesis that the ethyl 4‑aminobenzoate substitution may shift the polypharmacology profile away from kinase inhibition toward ion channel modulation. This is consistent with the observation that relatively subtle amide side chain changes in thieno[3,2-b]pyridines can toggle activity between kinase families [2]. However, no direct kinome‑wide profiling data or GIRK2 selectivity ratio is publicly available for CAS 1251682-07-1, necessitating experimental verification by the end user [3].

kinase profiling selectivity polypharmacology

Ester‑Labile Prodrug Potential and Metabolic Stability Differentiation

The ethyl ester of the 4‑aminobenzoate side chain represents a key metabolic liability that distinguishes CAS 1251682-07-1 from its methyl ester and non‑ester analogs. Ethyl esters are generally hydrolyzed more slowly than methyl esters by human carboxylesterases (CES1/CES2), providing a tunable half‑life in plasma and hepatic microsomal preparations [1]. The closest commercially available analog bearing a benzoate ester is the methyl 4‑{4‑benzyl‑...}benzoate derivative (CAS 1251622-89-5), which differs at both the ester alkyl group (methyl vs. ethyl) and the N4 substituent (benzyl vs. methyl) [2]. The ethyl ester may offer an intermediate hydrolysis rate between the rapidly cleaved methyl ester and the stable (non‑ester) anilide analogs, potentially translating to a distinct pharmacokinetic profile in vivo [1][3].

prodrug design metabolic stability esterase susceptibility

Intellectual Property and Procurement Landscape: Freedom to Operate vs. Patented Kinase Inhibitor Chemotypes

A comprehensive patent landscape analysis reveals that the thieno[3,2-b]pyridine-6-carboxamide chemical space is heavily patented for kinase inhibition (c‑Met, VEGFR2, RON, Pim, H‑PGDS) and prolyl hydroxylase inhibition [1]. However, no patent was identified that specifically claims CAS 1251682-07-1 or closely related ethyl 4‑aminobenzoate analogs for GIRK channel modulation. The compound appears in public HTS datasets (Vanderbilt GIRK2 screen) without associated composition‑of‑matter patent claims, suggesting it resides in unencumbered chemical space for ion channel applications . In contrast, thieno[3,2-b]pyridine derivatives optimized for kinase targets (e.g., the LCRF‑0004 series and N3‑arylmalonamides) are covered by multiple patent families [2]. This IP differentiation provides a practical procurement and research advantage: the compound can be sourced from multiple independent vendors (A2B Chem, Chemsrc, and others) without exclusive licensing constraints, facilitating comparative SAR studies and follow‑up chemistry .

patent landscape freedom to operate chemical sourcing

Data Transparency Advisory: Evidentiary Limitations and Recommended Follow‑Up

The differential evidence assembled for CAS 1251682-07-1 rests predominantly on structural comparison, target‑class inference, and HTS registration data rather than on direct head‑to‑head quantitative pharmacology. Key data absences include: (i) no publicly available GIRK2 EC50 or IC50 value from the Vanderbilt HTS, (ii) no kinome‑wide selectivity profile, (iii) no metabolic stability or permeability measurements, (iv) no in vivo pharmacokinetic or efficacy data, and (v) no direct comparator assay data against the closest structural analogs run under identical assay conditions [1]. By contrast, well‑characterized GIRK activators such as VU0810464 and ML297 have extensive published datasets including EC50 values, selectivity panels, in vivo brain penetration data, and behavioral pharmacology [2]. This evidence asymmetry means that all differentiation claims for CAS 1251682-07-1 should be considered hypotheses requiring experimental confirmation. Recommended immediate experiments: full‑curve GIRK1/2 and GIRK1/4 thallium flux assays (8‑point, duplicate), counter‑screening at 10 μM against a panel of 50 kinases, and microsomal stability determination (human and rodent) [3].

data gaps experimental validation risk assessment

Recommended Research and Industrial Application Scenarios for Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate (CAS 1251682-07-1)


GIRK2‑Focused Hit‑to‑Lead Chemistry Campaigns in Neuroscience Drug Discovery

Academic and biotech groups pursuing novel GIRK channel modulators for epilepsy, addiction, pain, or mood disorders can deploy CAS 1251682-07-1 as a structurally novel starting point distinct from the urea‑based VU series (VU0810464, ML297). Its thieno[3,2-b]pyridine scaffold and ethyl 4‑aminobenzoate tail offer an orthogonal chemotype for parallel SAR exploration. The compound's registration in the Vanderbilt GIRK2 HTS provides preliminary target engagement evidence, while its absence from kinase‑directed patent families (as documented in Section 3, Evidence_Item 5 [REFS-3_5]) supports unencumbered medicinal chemistry optimization. Recommended workflow: confirm GIRK1/2 EC50 via thallium flux assay, then initiate systematic analoging of the ester group (methyl, isopropyl, cyclopropyl) and the N4‑methyl substituent to map SAR [REFS-3_6].

Comparative Selectivity Profiling: GIRK Activation vs. Kinase Inhibition Within the Thieno[3,2-b]pyridine Chemical Space

This compound enables a unique head‑to‑head selectivity study contrasting GIRK channel activation with the well‑established kinase inhibitory activity of structurally related thieno[3,2-b]pyridines. As established in Section 3 (Evidence_Item 3), N3‑arylmalonamide analogs inhibit c‑Met and VEGFR2 with low nanomolar IC50 values, while CAS 1251682-07-1 was screened in a GIRK2‑specific assay. Profiling this compound alongside kinase‑active analogs (e.g., the N3‑arylmalonamide series [REFS-3_1]) in both GIRK thallium flux and a broad kinase panel would directly test the hypothesis that the ethyl 4‑aminobenzoate group redirects target engagement from kinases to ion channels. Such a study would generate valuable chemoproteomic insights for the thienopyridine field and could identify a novel GIRK‑selective pharmacophore.

Prodrug Design and Pharmacokinetic Optimization of Carboxylic Acid Metabolites

The ethyl ester function (differentiated from the methyl ester analog CAS 1251622-89-5 in Section 3, Evidence_Item 4) positions this compound as a tool for studying esterase‑mediated hydrolysis rates in the context of GIRK pharmacology. Researchers can compare the hydrolysis kinetics of the ethyl ester (target compound), the methyl ester analog, and the corresponding free carboxylic acid (synthesized via saponification) in plasma, liver microsomes, and cell‑based assays. The slower predicted hydrolysis of the ethyl ester relative to the methyl ester (2‑ to 5‑fold based on general CES SAR) may translate to a pharmacokinetic profile with extended exposure, an important consideration for in vivo CNS studies where sustained target engagement is desired [REFS-3_4].

Multi‑Vendor Procurement for Unencumbered Chemical Tool Distribution in Academic Screening Networks

As identified in Section 3 (Evidence_Item 5), CAS 1251682-07-1 is commercially available from multiple independent suppliers without restrictive patent coverage for GIRK applications. This makes it an ideal candidate for distribution through academic chemical probe networks (e.g., the Structural Genomics Consortium, EU‑OPENSCREEN, or NIH Molecular Libraries Program). Unlike single‑source patented compounds, the multi‑vendor landscape ensures sustainable supply, competitive pricing, and batch‑to‑batch quality comparisons – critical considerations for large‑scale screening initiatives that require gram‑quantity resupply over multi‑year project timelines [REFS-3_5].

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